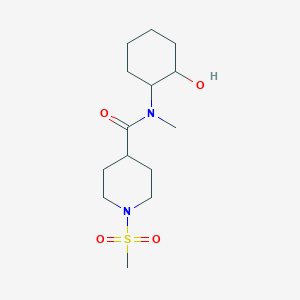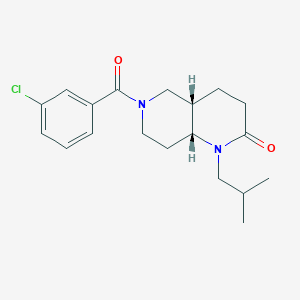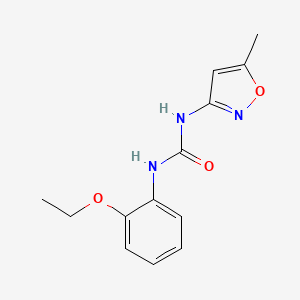![molecular formula C17H21FN4O4 B5356598 4-(2-fluorobenzoyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-morpholinecarboxamide](/img/structure/B5356598.png)
4-(2-fluorobenzoyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorobenzoyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-morpholinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FIMEPIN, and it is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that plays a crucial role in the regulation of glucose metabolism, and its inhibition has been linked to the treatment of diabetes.
Mecanismo De Acción
FIMEPIN acts as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing the hydrolysis of GLP-1. This results in increased levels of GLP-1, which in turn stimulates insulin secretion and reduces glucagon secretion.
Biochemical and Physiological Effects:
FIMEPIN has been shown to effectively lower blood glucose levels in animal models of diabetes. In addition, FIMEPIN has been shown to improve glucose tolerance and increase insulin sensitivity. FIMEPIN has also been shown to reduce inflammation and oxidative stress in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FIMEPIN is a potent and selective inhibitor of DPP-IV, making it an ideal tool for studying the role of DPP-IV in glucose metabolism. However, FIMEPIN is a relatively new compound, and its long-term effects on glucose metabolism and other physiological processes are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of FIMEPIN and its potential applications in the treatment of diabetes. One area of research is the development of FIMEPIN analogs with improved pharmacokinetic properties and selectivity for DPP-IV. Another area of research is the investigation of the effects of FIMEPIN on other physiological processes, such as inflammation and oxidative stress. Finally, the potential use of FIMEPIN in combination with other drugs for the treatment of diabetes should be explored.
Métodos De Síntesis
The synthesis of FIMEPIN involves the reaction of 2-fluorobenzoyl chloride with N-(2-aminoethyl)morpholine, followed by the addition of imidazole-1-sulfonyl azide. The resulting product is then purified using column chromatography to obtain FIMEPIN in high purity.
Aplicaciones Científicas De Investigación
FIMEPIN has been extensively studied for its potential applications in the treatment of diabetes. The inhibition of DPP-IV by FIMEPIN results in increased levels of the hormone glucagon-like peptide-1 (GLP-1), which plays a crucial role in the regulation of glucose metabolism. GLP-1 stimulates insulin secretion and reduces glucagon secretion, leading to a decrease in blood glucose levels.
Propiedades
IUPAC Name |
4-(2-fluorobenzoyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O4/c18-13-4-2-1-3-12(13)16(24)22-9-10-26-14(11-22)15(23)19-5-7-21-8-6-20-17(21)25/h1-4,14H,5-11H2,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRVKHUHQAPGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCNC(=O)C2CN(CCO2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR*,8aR*)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5356523.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5356535.png)
![[2-(4-biphenylyloxy)ethyl]ethylamine hydrochloride](/img/structure/B5356541.png)
![1-(4-fluorobenzyl)-N-[(1R)-2-hydroxy-1-phenylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5356551.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5356555.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356566.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5356583.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5356594.png)
![2-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5356605.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356611.png)
